(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine-2-carboxamide: Lacks the hydrochloride salt form.
N-phenylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
N-phenylpyrrolidine-2-carboxamide methyl ester: Contains a methyl ester group instead of a carboxamide group.
Uniqueness
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
151240-17-4 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S)-N-phenylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
QULLGQCXQHTTTF-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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